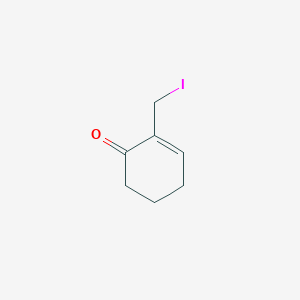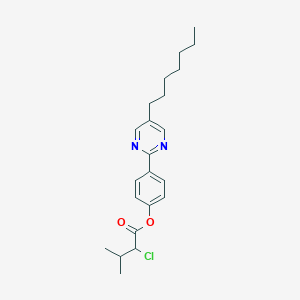
N-(4-Methoxyphenyl)prop-1-en-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Methoxyphenyl)prop-1-en-1-imine is an organic compound characterized by the presence of an imine group (C=N) attached to a prop-1-en-1-yl chain and a 4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-Methoxyphenyl)prop-1-en-1-imine can be synthesized through the reaction of 4-methoxybenzaldehyde with prop-1-en-1-amine. The reaction typically involves the following steps:
Condensation Reaction: The aldehyde group of 4-methoxybenzaldehyde reacts with the amine group of prop-1-en-1-amine to form an imine. This reaction is usually carried out in the presence of an acid catalyst to facilitate the formation of the imine bond.
Reaction Conditions: The reaction is typically conducted under mild conditions, with the temperature maintained around room temperature to 50°C. The reaction mixture is stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalytic hydrogenation can also be employed to enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxyphenyl)prop-1-en-1-imine undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives of the original compound.
Scientific Research Applications
N-(4-Methoxyphenyl)prop-1-en-1-imine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and neuroprotective properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used in the study of enzyme inhibition and as a probe for understanding biochemical pathways.
Mechanism of Action
The mechanism of action of N-(4-Methoxyphenyl)prop-1-en-1-imine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and neurodegenerative pathways.
Pathways Involved: It inhibits the activation of signal transducer and activator of transcription 3 (STAT3), which plays a crucial role in inflammatory responses and neurodegeneration.
Comparison with Similar Compounds
N-(4-Methoxyphenyl)prop-1-en-1-imine can be compared with other similar compounds, such as:
N-(4-Methoxyphenyl)prop-1-en-1-amine: This compound differs by the presence of an amine group instead of an imine group.
N-(4-Methoxyphenyl)prop-1-en-1-ol: This compound has a hydroxyl group instead of an imine group.
N-(4-Methoxyphenyl)prop-1-en-1-nitrile: This compound has a nitrile group instead of an imine group.
Uniqueness
This compound is unique due to its specific imine functionality, which imparts distinct reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
113742-53-3 |
|---|---|
Molecular Formula |
C10H11NO |
Molecular Weight |
161.20 g/mol |
InChI |
InChI=1S/C10H11NO/c1-3-8-11-9-4-6-10(12-2)7-5-9/h3-7H,1-2H3 |
InChI Key |
QSWLNEKACKPVIC-UHFFFAOYSA-N |
Canonical SMILES |
CC=C=NC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Bis{2-[(dimethylamino)methyl]phenyl}methanone](/img/structure/B14317899.png)


![{[1-(Benzenesulfonyl)cyclohexyl]methyl}benzene](/img/structure/B14317912.png)



![4,5-Bis[(octyloxy)methyl]benzene-1,2-dicarbonitrile](/img/structure/B14317924.png)
